molecular formula C8H18O B1585437 2,2-Dimethyl-3-hexanol CAS No. 4209-90-9

2,2-Dimethyl-3-hexanol

Cat. No.: B1585437
CAS No.: 4209-90-9
M. Wt: 130.23 g/mol
InChI Key: PFHLGQKVKALLMD-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-hexanol is an organic compound with the molecular formula C8H18O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a hexane chain. This compound is also known by its IUPAC name, 2,2-dimethylhexan-3-ol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-3-hexanol can be synthesized through the reduction of 2,2-dimethyl-3-hexanone. This reduction reaction typically involves the use of hydrogen gas in the presence of a catalyst such as platinum or rhodium . The reaction conditions include maintaining an appropriate temperature and pressure to facilitate the reduction process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar reduction reactions but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-3-hexanol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of the alcohol to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like hydrogen halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Hydrogen halides (HX) in the presence of a catalyst.

Major Products Formed:

    Oxidation: 2,2-Dimethyl-3-hexanone.

    Reduction: 2,2-Dimethylhexane.

    Substitution: 2,2-Dimethyl-3-chlorohexane (when reacted with hydrogen chloride).

Scientific Research Applications

2,2-Dimethyl-3-hexanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-3-hexanol involves its interaction with various molecular targets. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions. The hydroxyl group can act as a nucleophile, participating in substitution and elimination reactions. The compound’s effects are mediated through its ability to donate or accept protons, influencing the reactivity of other molecules in its vicinity .

Comparison with Similar Compounds

  • 2-Methyl-2-hexanol
  • 3,3-Dimethyl-2-hexanol
  • 2,2-Dimethyl-1-hexanol

Comparison: 2,2-Dimethyl-3-hexanol is unique due to the position of its hydroxyl group and the presence of two methyl groups on the second carbon atom. This structural arrangement influences its physical and chemical properties, such as boiling point, solubility, and reactivity. Compared to 2-methyl-2-hexanol, this compound has a different spatial configuration, which can affect its interactions with other molecules and its overall stability .

Properties

IUPAC Name

2,2-dimethylhexan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-5-6-7(9)8(2,3)4/h7,9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHLGQKVKALLMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871064
Record name 2,2-Dimethylhexan-3-ol
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Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4209-90-9
Record name 2,2-Dimethyl-3-hexanol
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Record name 2,2-Dimethylhexan-3-ol
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Record name 2,2-Dimethyl-3-hexanol
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Record name 2,2-Dimethylhexan-3-ol
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Record name 2,2-dimethylhexan-3-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is unique about the interaction between 2,2-Dimethyl-3-hexanol and cholamide crystals?

A: Cholamide, a derivative of a steroidal bile acid, forms inclusion crystals that can enantioselectively incorporate this compound. This means the cholamide crystals preferentially include one enantiomer of the racemic this compound over the other. [, , ] This interaction is particularly interesting because it can be used for enantiomeric separation, a crucial process in pharmaceutical and chemical industries.

Q2: Why is this compound selected as the guest molecule in these studies?

A: Research shows that cholamide exhibits unique selectivity towards this compound compared to similar molecules like 2-methyl-3-hexanol. [] This selectivity arises from the specific arrangement of the cholamide bilayers, which are altered by the two methyl groups on the second carbon of this compound. This interaction leads to a more stable inclusion complex with a higher enantioselectivity.

Q3: How does the intercalation of this compound affect the cholamide crystal structure?

A: The inclusion of this compound within the cholamide crystal structure induces a remarkable phenomenon: bilayer inversion on the lipophilic sides of the cholamide bilayers. [] This means the arrangement of the cholamide molecules within the crystal lattice is flipped upon guest inclusion. This dynamic change highlights the flexibility of these organic crystals and their ability to adapt to guest molecules.

Q4: What are the potential applications of this enantioselective inclusion phenomenon?

A: This research offers a promising approach for enantiomeric separation, particularly for chiral alcohols like this compound. [] By utilizing the selective inclusion properties of cholamide crystals, it's possible to obtain the desired enantiomer of a racemic mixture in high purity and yield. This has significant implications for the development and production of enantiomerically pure pharmaceuticals and fine chemicals.

Q5: What are the future directions for this research area?

A: Further investigation into the mechanism of bilayer inversion and the factors affecting enantioselectivity is crucial. Additionally, exploring the use of other bile acid derivatives and different guest molecules could expand the scope of this approach for enantiomeric separation. [, ] This research has the potential to contribute significantly to the advancement of chiral separation technologies.

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